BenchChemオンラインストアへようこそ!

N-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide

Topoisomerase Poisoning Dual Inhibition Cleavable Complex

N-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide, designated DACA (also XR5000 or NSC 601316), is a tricyclic acridine-4-carboxamide that functions as a dual inhibitor of DNA topoisomerases I and II. The 9-methylamino substituent distinguishes this precise form from earlier-generation acridine-4-carboxamides and is critical for its DNA-intercalative binding mode.

Molecular Formula C19H22N4O
Molecular Weight 322.4 g/mol
CAS No. 89459-42-7
Cat. No. B12911725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide
CAS89459-42-7
Molecular FormulaC19H22N4O
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCNC1=C2C=CC=C(C2=NC3=CC=CC=C31)C(=O)NCCN(C)C
InChIInChI=1S/C19H22N4O/c1-20-17-13-7-4-5-10-16(13)22-18-14(17)8-6-9-15(18)19(24)21-11-12-23(2)3/h4-10H,11-12H2,1-3H3,(H,20,22)(H,21,24)
InChIKeyCBVKULYLFMNGTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DACA (N-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide, CAS 89459-42-7): Core Identity for Research Procurement


N-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide, designated DACA (also XR5000 or NSC 601316), is a tricyclic acridine-4-carboxamide that functions as a dual inhibitor of DNA topoisomerases I and II. The 9-methylamino substituent distinguishes this precise form from earlier-generation acridine-4-carboxamides and is critical for its DNA-intercalative binding mode [1]. DACA completed Phase I/II clinical evaluation as an intravenous anticancer agent, demonstrating linear pharmacokinetics and a maximum tolerated dose of 800 mg/m²/day on a 3-day schedule [2]. Its defining pharmacological property—simultaneous interaction with both topoisomerase I and II—makes the exact CAS 89459-42-7 material the required reference standard for any comparative medicinal chemistry, mechanism-of-action, or preclinical development program involving acridine-based topoisomerase poisons.

Why Substituting DACA (89459-42-7) with a Generic Acridine-4-carboxamide Can Invalidate Research Outcomes


Within the acridine-4-carboxamide class, minor structural modifications cause sharp, quantifiable shifts in topoisomerase isozyme selectivity, cellular uptake kinetics, and multidrug-resistance profiles. For example, the 7-chloro derivative of DACA preferentially poisons topoisomerase I rather than topoisomerase II [1], while 5-substituted analogues show altered cytotoxicity ratios across topoisomerase II-competent versus -deficient Jurkat lines [2]. Even the removal or replacement of the 9-methylamino group drastically changes DNA binding affinity, subcellular distribution, and membrane transport rates [3]. Any researcher or procurement specialist who selects an analogue without verifying the exact CAS 89459-42-7 identity risks generating data that cannot be compared to the published DACA literature or to ongoing clinical derivative programs.

Head-to-Head Quantitative Evidence for Selecting DACA (89459-42-7) Over Its Closest Analogs


Dual Topoisomerase I/II Inhibition with Preferential Topoisomerase II Poisoning vs. 7-Chloro-DACA

In cell-free assays using supercoiled plasmid DNA, DACA induces topoisomerase II-mediated DNA breakage at 5 μM, whereas the 7-chloro derivative (Cl-DACA) shows only very weak topoisomerase II poisoning at 1 μM and inhibition at 5 μM. For topoisomerase I, the selectivity is reversed: Cl-DACA induces topoisomerase I-mediated DNA cleavage at 5 μM, while DACA exhibits no detectable topoisomerase I poisoning but inhibits its catalytic function at concentrations above 10 μM [1]. This demonstrates that a single chlorine atom at the 7-position fundamentally reshapes the topoisomerase isozyme targeting hierarchy.

Topoisomerase Poisoning Dual Inhibition Cleavable Complex Acridine-4-carboxamide Enzyme Selectivity

Broad-Spectrum Multidrug Resistance Circumvention vs. Amsacrine and Clinical Topoisomerase Agents

Against the NCI 60-cell-line panel, DACA exhibited GI50 values ranging from 420 to 5,400 nM (mean 2,100 nM). The standard deviation of DELTA values (log deviations from mean GI50) was lower for DACA than for amsacrine, etoposide, doxorubicin, and mitoxantrone in both the NCI panel and primary melanoma cultures [1]. Against P-glycoprotein-mediated MDR and MRP-mediated MDR in CCRF-CEM sublines, DACA retained full activity, while the extended-MDR phenotype showed only <2-fold resistance. In contrast, idarubicin was ineffective against MRP and extended-MDR phenotypes, and paclitaxel showed high cross-resistance [2]. In Jurkat atypical MDR lines, DACA largely overcame resistance exhibited toward amsacrine and etoposide [3].

Multidrug Resistance P-glycoprotein MRP Atypical MDR GI50 Uniformity

Cellular Uptake Kinetics and Membrane Affinity Differentiate DACA from 9-Amino-5-Sulphonylmethyl-DACA (as-DACA)

In Lewis lung carcinoma cells (LLTC), DACA achieves an equilibrium cellular uptake ratio of 550 within seconds, whereas the more hydrophilic derivative as-DACA (9-amino-5-sulphonylmethyl-DACA) has a 20-fold lower octanol-water partition coefficient and a cellular uptake ratio of only 54. At equitoxic IC50 concentrations, DACA associates at 1.6 × 10⁸ molecules/cell, compared to 3.0 × 10⁶ molecules/cell for as-DACA—a 53-fold difference. DACA predominantly binds lipophilic sites (membranes, proteins), while as-DACA preferentially associates with DNA (16-fold stronger DNA binding) [1]. This high membrane affinity of DACA underlies its exceptionally rapid uptake/efflux kinetics and likely contributes to its ability to circumvent membrane-transporter-mediated resistance.

Cellular Pharmacokinetics Uptake Ratio Lipophilicity DNA Binding Subcellular Distribution

Clinical Pharmacokinetic Linearity and Tolerability Profile vs. Extended-Infusion Schedule

In a Phase I study of 41 patients receiving DACA as a 3-h intravenous infusion on 3 successive days every 3 weeks, pharmacokinetics were linear across 11 dose levels (9–800 mg/m²/day) and did not differ between days 1 and 3. The maximum tolerated dose was 800 mg/m²/day, with dose-limiting toxicity consisting of pain in the infusion arm [1]. A separate Phase I trial evaluated a 120-h continuous infusion schedule (weekly × 3 weeks) and found that cytotoxicity increased markedly with prolonged exposure [2]. By contrast, a Phase II study in NSCLC using 120-h infusion at 3010 mg/m² found dose-limiting myelosuppression and neurotoxicity but no objective responses [3]. This schedule-dependent toxicity/efficacy window is a defining feature of DACA's clinical pharmacology and directly informs preclinical-to-clinical translational design.

Clinical Pharmacokinetics Phase I Maximum Tolerated Dose Linear Kinetics Infusion Schedule

Topoisomerase IIα vs. IIβ Differentials: DACA's Isotype Preference in Cellular Context

Using the TARDIS (Trapped in Agarose DNA Immunostaining) assay in CCRF-CEM human leukemia cells, DACA stabilizes topoisomerase IIα cleavable complexes at pharmacologically relevant concentrations, while topoisomerase IIβ cleavable complexes form only at high concentrations. DACA shows no detectable topoisomerase I cleavable complex stabilization in this whole-cell assay. TAS-103, a structurally distinct dual inhibitor, produces low levels of both topoisomerase I and IIβ complexes under the same conditions [1]. In yeast genetic studies, DACA and 7-Cl-DACA were much more active against human topoisomerase IIα than against human topoisomerase IIβ or yeast topoisomerase II [2].

Topoisomerase IIα Topoisomerase IIβ Isotype Selectivity TARDIS Assay Cleavable Complex

G-C Preference DNA Binding and Topoisomerase I Activation: Structural Determinant Absent in Amsacrine

The presence of an acridine 4-linked N-2-(dimethylamino)ethyl group in DACA confers a pronounced G-C preference for DNA binding and, critically, enables activity toward topoisomerase I [1]. This structural feature is absent in amsacrine, which retains the anilino side chain and acts as a pure topoisomerase II poison. The removal of the anilino side chain from amsacrine, combined with the N-2-(dimethylamino)ethyl group, provides DACA with in vitro biological activity against 'atypical' multidrug-resistant leukemia lines with low topoisomerase II activity [1]. The addition of an acridine 2-chloro substituent to DACA suppresses topoisomerase II-dependent DNA cleavage but increases topoisomerase I-dependent cleavage, further demonstrating the side-chain-dependent toggle between isozyme specificities [2].

DNA Binding Sequence Preference G-C Specificity Topoisomerase I Acridine Side Chain

Optimal Research Application Scenarios for DACA (89459-42-7) Based on Quantified Differentiation Evidence


Dual Topoisomerase I/II Poisoning Mechanism Studies Requiring Topoisomerase II-Dominant Readout

Investigators mapping the relative contributions of topoisomerase I versus II poisoning to cytotoxicity should select DACA as the topoisomerase II-dominant probe. In cell-free cleavage assays, DACA induces topoisomerase II-mediated DNA breakage at 5 μM without detectable topoisomerase I poisoning [1]. Replacement with 7-Cl-DACA—which preferentially poisons topoisomerase I at equivalent concentrations—would invert the experimental conclusion. DACA is also the correct parent compound for structure-activity relationship studies where the unsubstituted acridine 4-linked N-2-(dimethylamino)ethyl pharmacophore must be preserved as the reference scaffold [2].

Multidrug Resistance Profiling Panels Where Consistent Activity Across Phenotypes Is Required

DACA is uniquely suited as a reference compound in multidrug resistance (MDR) screening panels. Against the NCI 60-cell-line panel, DACA exhibits a DELTA standard deviation lower than amsacrine, etoposide, doxorubicin, and mitoxantrone, reflecting reduced susceptibility to endogenous resistance mechanisms [1]. In CCRF-CEM sublines expressing P-glycoprotein or MRP, DACA retains full activity (resistance factor <2-fold in extended-MDR), whereas idarubicin is ineffective against MRP and extended-MDR phenotypes [2]. This makes DACA the ideal 'resistance-neutral' benchmark for calibrating MDR assay sensitivity.

Cellular Pharmacokinetic Studies of Rapid-Equilibrium Membrane-Partitioning Compounds

DACA's cellular uptake ratio of 550 in LLTC cells, achieved within seconds, and its 1.6 × 10⁸ molecules/cell association at IC50 make it a valuable tool for studying rapid membrane partitioning kinetics. Because the more hydrophilic analogue as-DACA achieves only a 54-fold uptake ratio (10-fold lower) and requires 53-fold fewer molecules per cell at equitoxicity, DACA provides a distinct high-lipophilicity, membrane-dominant probe for investigating the role of subcellular distribution in drug activity [1]. Investigators requiring a reference compound with membrane-driven pharmacokinetics should use DACA, not as-DACA.

In Vivo Preclinical Efficacy Studies with Schedule-Dependent Exposure-Response Analysis

DACA's clinical pharmacology—specifically its linear pharmacokinetics up to 800 mg/m²/day on the 3-h schedule and the marked shift in maximum tolerated dose and toxicity profile with extended infusion (3010 mg/m² by 120-h continuous infusion) [1][2]—positions it as an informative tool for preclinical schedule-dependency studies. Researchers designing murine xenograft or syngeneic efficacy experiments can use DACA to model how infusion duration alters the therapeutic index, an exposure-response relationship that is not replicated by bolus-administered topoisomerase poisons like amsacrine or etoposide.

Quote Request

Request a Quote for N-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.